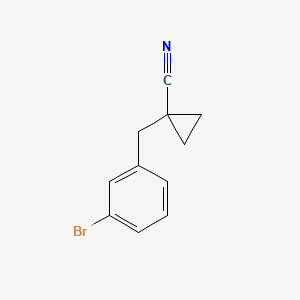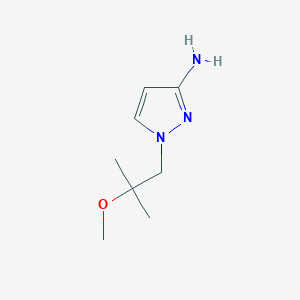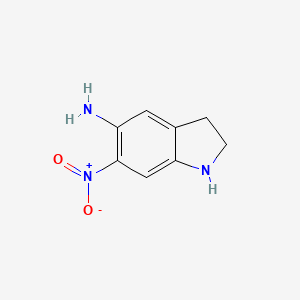
1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE is an organic compound with the molecular formula C11H10BrN It is a derivative of cyclopropanecarbonitrile, where a 3-bromobenzyl group is attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl bromide with cyclopropanecarbonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a catalyst), solvents (ether, ethanol).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Reduction: Primary amines.
Aplicaciones Científicas De Investigación
1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromobenzyl)cyclopropanecarbonitrile
- 1-(3-Chlorobenzyl)cyclopropanecarbonitrile
- 1-(3-Fluorobenzyl)cyclopropanecarbonitrile
Uniqueness
1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE is unique due to the presence of the bromine atom in the 3-position of the benzyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications .
Propiedades
Fórmula molecular |
C11H10BrN |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrN/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6H,4-5,7H2 |
Clave InChI |
ZSQOPXPTLLOUSW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC(=CC=C2)Br)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














